(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

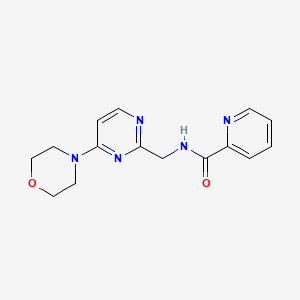

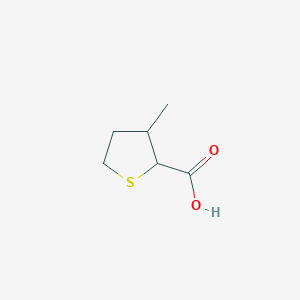

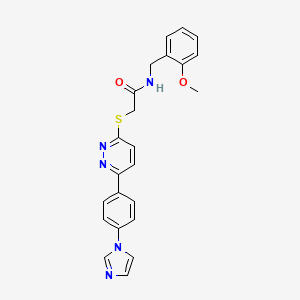

The compound "(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility of pyrazole chemistry in creating complex molecules . Additionally, the synthesis of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester, a related compound, has been achieved and characterized by X-ray single crystal diffraction and various spectroscopic techniques, indicating the structural diversity that can be obtained from pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively studied using techniques such as X-ray diffraction, NMR, and computational modeling. For example, the crystal structure of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester has been determined to belong to the orthorhombic space group, with molecules connected via intermolecular hydrogen bonds . Similarly, the molecular and crystal structures of 1,2,4,5-tetrakis(pyrazol-1'-yl)-3,6-bis(3",5"-dimethylpyrazol-1"-yl) benzene have been explored, revealing the conformational isomerism and weak interactions within the crystal .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes a pyrazole derivative has been studied, showcasing the reactivity of such compounds under photosensitized conditions . Moreover, the Hantzsch reaction modification has been employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, indicating the potential for pyrazole derivatives to participate in complex reaction schemes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized through various analytical techniques. The optical, thermal, mechanical, and dielectric properties of a molecular adduct of 3,5-dimethylpyrazole have been investigated, providing insights into the material properties of these compounds . Additionally, the fluorescence properties and quantum chemical analyses performed using density functional theory (DFT) further contribute to the understanding of the electronic and structural characteristics of pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

- Bedeutung: Das Verständnis des Proteinverhaltens ist entscheidend für die Arzneimittelforschung, Krankheitsmechanismen und personalisierte Medizin .

- Herausforderungen: Die Optimierung seiner pharmakokinetischen Eigenschaften und Selektivität ist unerlässlich .

- Interdisziplinäre Auswirkungen: Die Materialwissenschaften verbinden Chemie, Physik und Ingenieurwesen .

Proteomforschung

Medizinische Chemie

Pflanzenschutzmittel und Pflanzenschutz

Koordinationschemie

Materialwissenschaften

Biologische Studien

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNUIJLVUTOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B2507991.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)